An In-depth Technical Guide to (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
An In-depth Technical Guide to (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
<Senior Application Scientist >
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the strategic use of sophisticated building blocks to construct novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. Among these, boronic acids have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of a particularly interesting derivative, (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS Number: 1182344-40-6), from the perspective of a senior application scientist. Our focus will be on the practical application of this compound, delving into the causality behind experimental choices and providing a framework for its successful utilization in a research and development setting.
Core Compound Analysis: Structure, Properties, and Significance
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid is a bifunctional molecule of significant interest in drug discovery.[1] Its structure marries the well-established reactivity of an aryl boronic acid with a dimethylureido-methyl substituent, a group that can confer desirable physicochemical properties to a parent molecule.
Structural Dissection and Physicochemical Properties
Caption: Chemical structure of the topic molecule.
| Property | Value | Source |
| CAS Number | 1182344-40-6 | [2][3] |
| Molecular Formula | C10H15BN2O3 | PubChem |
| Molecular Weight | 222.05 g/mol | PubChem |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2][5] |
| Storage | 2-8°C under an inert atmosphere | [2][5] |
The boronic acid moiety is an sp² hybridized, trigonal planar structure with a vacant p-orbital, rendering it a mild Lewis acid.[6] This electronic feature is the basis for its utility in palladium-catalyzed cross-coupling reactions. The dimethylureido-methyl group, on the other hand, is primarily a modulator of physical properties. The urea functionality can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.
Strategic Importance in Medicinal Chemistry
The incorporation of boronic acids into drug candidates has seen a significant rise, with several FDA-approved drugs featuring this moiety.[1][7] (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid is particularly valuable as it allows for the introduction of a specific side chain that can:
-
Enhance Pharmacokinetic Properties: The polarity of the urea group can improve aqueous solubility, while the overall substituent can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Modulate Target Affinity: The dimethylureido-methyl group can form specific interactions within a biological target's binding site, potentially increasing potency and selectivity.
-
Serve as a Versatile Synthetic Handle: Its primary utility lies in its role in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[8][9]
Synthesis and Purification: A Validated Protocol
The synthesis of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative and reliable method.
Synthetic Workflow
Caption: A typical synthetic workflow.
Detailed Experimental Methodology
Materials:
-
4-Bromobenzylamine hydrochloride
-
N,N-Dimethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 1-(4-Bromobenzyl)-3,3-dimethylurea
-
Rationale: This step introduces the dimethylurea moiety. Triethylamine is used as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
-
Procedure:
-
Suspend 4-bromobenzylamine hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient).
-
Step 2: Synthesis of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid, pinacol ester
-
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts the aryl bromide to a boronate ester.[10] B₂pin₂ is a stable and easy-to-handle source of boron. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation.
-
Procedure:
-
To a solution of 1-(4-bromobenzyl)-3,3-dimethylurea (1.0 eq) in 1,4-dioxane, add B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Step 3: Hydrolysis to (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
-
Rationale: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis cleaves the pinacol group to yield the final product.
-
Procedure:
-
Dissolve the pinacol ester in a mixture of acetone and 1M HCl.
-
Stir at room temperature for 4-6 hours.
-
Remove the acetone in vacuo.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[8][9]
Generalized Suzuki-Miyaura Protocol
Caption: Suzuki-Miyaura cross-coupling workflow.
A typical procedure involves reacting the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. The choice of catalyst, base, and solvent is crucial and often needs to be optimized for a specific substrate pair.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-H proton, and the two N-methyl groups. The B(OH)₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. Purity can be assessed by the relative area of the main peak.[11] |
| HPLC | A single major peak, with purity determined by area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.[12] |
Safety and Handling
As with all organoboron compounds, appropriate safety precautions must be observed.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][13] Boronic acids can dehydrate to form cyclic boroxine anhydrides.
-
Incompatibilities: Avoid strong oxidizing agents.[13]
Conclusion
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid is a valuable and versatile building block for medicinal chemists and organic synthesists. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the potential for the dimethylureido-methyl substituent to favorably modulate the properties of a target molecule, makes it a powerful tool in the design and synthesis of novel compounds. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount to its successful application in research and drug development.
References
-
Das, A., & Rhee, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
ESPI Metals. (n.d.). Boron Safety Information. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 88, 207-211. Available at: [Link]
-
Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Available at: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
Zakarian Lab Safety Protocol. (n.d.). University of California, Santa Barbara. Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces). Available at: [Link]
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]
-
Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. (2021, December 13). ACS Publications. Available at: [Link]
-
PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Available at: [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
Dana Bioscience. (n.d.). (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Available at: [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]
-
PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Available at: [Link]
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-(3,3-Dimethylureido)phenyl)boronic acid | 1182344-40-6 [sigmaaldrich.com]
- 3. (4-(3,3-Dimethylureido)phenyl)boronic acid | 1182344-40-6 [sigmaaldrich.com]
- 4. danabiosci.com [danabiosci.com]
- 5. (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 [sigmaaldrich.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. Boron - ESPI Metals [espimetals.com]
- 14. leapchem.com [leapchem.com]
